molecular formula C24H22N2O4 B3591040 N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide

Cat. No.: B3591040
M. Wt: 402.4 g/mol
InChI Key: NIFFYHVDMUHLRW-UHFFFAOYSA-N
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Description

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide: is a synthetic organic compound characterized by its complex molecular structure It is composed of a benzoxazole ring system substituted with dimethyl groups, linked to a phenyl ring, which is further connected to a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.

    Coupling with Phenyl Ring: The benzoxazole derivative is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Benzamide Moiety:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification techniques would be essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the benzoxazole ring or the amide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It may serve as a building block for the synthesis of advanced materials with unique electronic or optical properties.

Biology:

    Biological Probes: The compound can be utilized as a fluorescent probe for studying biological processes, given its potential to emit light upon excitation.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.

Medicine:

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry:

    Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments for various industrial applications.

    Polymer Chemistry: It may be incorporated into polymers to impart specific properties, such as increased stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzoxazole ring system and the dimethoxybenzamide moiety can interact with proteins, enzymes, or receptors, leading to modulation of their activity. The compound may bind to active sites or allosteric sites, altering the conformation and function of the target molecules. This interaction can trigger downstream signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

  • N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
  • N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-bisnitrobenzamide

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring or benzamide moiety can significantly impact the compound’s properties and reactivity.
  • Unique Properties: N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which may confer distinct electronic and steric effects, influencing its interactions with molecular targets and its overall stability.

Properties

IUPAC Name

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-14-9-15(2)22-21(10-14)26-24(30-22)16-5-7-18(8-6-16)25-23(27)17-11-19(28-3)13-20(12-17)29-4/h5-13H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFFYHVDMUHLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide
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N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide
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N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide
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N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide
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N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide
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N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide

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